1-(2,4-Dinitrophenyl)-4-methylpiperazine
Overview
Description
1-(2,4-Dinitrophenyl)-4-methylpiperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dinitrophenyl group and a methyl group
Mechanism of Action
Target of Action
The primary target of 1-(2,4-Dinitrophenyl)-4-methylpiperazine is the mitochondrial oxidative phosphorylation pathway . This compound acts as an oxidative phosphorylation uncoupling agent , disrupting the normal bioenergetics of cells .
Mode of Action
This compound interacts with its targets by causing dose-dependent mitochondrial uncoupling . This results in the rapid loss of ATP as heat, leading to uncontrolled hyperthermia . The compound increases the proton current through pure lipid membranes, similar to other chemical uncouplers .
Biochemical Pathways
The affected biochemical pathway is the oxidative phosphorylation pathway in mitochondria . The compound’s action results in the uncoupling of this pathway, leading to a rapid loss of ATP . This disrupts the normal energy production in cells, affecting various downstream cellular processes.
Pharmacokinetics
The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These factors impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a rapid loss of ATP, leading to uncontrolled hyperthermia . This disrupts normal cellular functions and can lead to cell death in case of overdose .
Biochemical Analysis
Biochemical Properties
1-(2,4-Dinitrophenyl)-4-methylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with oxidative phosphorylation enzymes, where it acts as an uncoupling agent. This interaction disrupts the normal process of ATP synthesis by allowing protons to re-enter the mitochondrial matrix without generating ATP, leading to increased heat production . Additionally, this compound has been shown to interact with proteins involved in cellular respiration, further affecting energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to increase the rate of oxygen consumption in cells by uncoupling oxidative phosphorylation, leading to elevated metabolic rates . This can result in changes in gene expression related to energy metabolism and stress responses. Moreover, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of pro-apoptotic factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on mitochondrial membranes, disrupting the proton gradient essential for ATP synthesis . This binding interaction leads to the uncoupling of oxidative phosphorylation, resulting in increased heat production and reduced ATP levels. Additionally, the compound can inhibit or activate various enzymes involved in metabolic pathways, further influencing cellular energy balance . Changes in gene expression are also observed, with upregulation of genes associated with stress responses and downregulation of genes involved in ATP synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated persistent effects on cellular metabolism, including sustained increases in metabolic rate and prolonged activation of stress response pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic rate and promote weight loss without significant adverse effects . At higher doses, toxic effects such as hyperthermia, organ damage, and even death have been observed . Threshold effects are also noted, with specific dosages required to achieve desired metabolic outcomes without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to energy metabolism. It interacts with enzymes such as ATP synthase and cytochrome c oxidase, disrupting their normal function and leading to altered metabolic flux . The compound also affects metabolite levels, with increased production of reactive oxygen species and changes in the levels of intermediates in the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, affecting its distribution and bioavailability . It is also transported across cellular membranes via specific transporters, leading to its accumulation in mitochondria where it exerts its primary effects .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it disrupts normal mitochondrial function. The compound’s targeting to mitochondria is facilitated by its chemical structure, which allows it to penetrate mitochondrial membranes . Once inside the mitochondria, it interacts with various components of the electron transport chain, leading to uncoupling of oxidative phosphorylation and altered cellular energy balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-4-methylpiperazine typically involves the reaction of 2,4-dinitrochlorobenzene with 4-methylpiperazine. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dinitrophenyl)-4-methylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Reduction: 1-(2,4-Diaminophenyl)-4-methylpiperazine.
Oxidation: Corresponding oxides or hydroxylated derivatives.
Scientific Research Applications
1-(2,4-Dinitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the dinitrophenyl group.
1-(2,4-Dinitrophenyl)piperazine: Similar structure but without the methyl substitution.
Uniqueness: 1-(2,4-Dinitrophenyl)-4-methylpiperazine is unique due to the combination of the dinitrophenyl group and the methyl-substituted piperazine ring. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dinitrophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-12-4-6-13(7-5-12)10-3-2-9(14(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBGUAUODJBFEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389348 | |
Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58910-37-5 | |
Record name | 1-(2,4-dinitrophenyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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